![molecular formula C14H10O4 B2982799 1,3-dihydroxy-6-methyl-9H-xanthen-9-one CAS No. 40547-32-8](/img/structure/B2982799.png)
1,3-dihydroxy-6-methyl-9H-xanthen-9-one
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Overview
Description
1,3-Dihydroxy-6-methyl-9H-xanthen-9-one is a chemical compound with the CAS Number: 40547-32-8 . It has a molecular weight of 242.23 and its linear formula is C14H10O4 .
Molecular Structure Analysis
The molecular structure of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one is based on the xanthen-9-one scaffold, which consists of two benzene rings joined by a pyran ring . The compound has two hydroxyl groups and one methyl group attached to the scaffold .Scientific Research Applications
- Xanthones have demonstrated promising anticancer effects. For instance, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one exhibited potent inhibitory activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 0.46 ± 0.03 μM . Researchers continue to explore xanthones as potential chemotherapeutic agents.
Anticancer Activity
Future Directions
The future directions for research on 1,3-dihydroxy-6-methyl-9H-xanthen-9-one and similar xanthone derivatives could involve further exploration of their biological activities and potential therapeutic applications . Additionally, more research could be conducted to elucidate their mechanisms of action and to develop efficient synthesis methods .
Mechanism of Action
Target of Action
Xanthones, the class of compounds to which it belongs, are known to interact with a wide range of biological targets, eliciting antioxidant, anti-inflammatory, antimicrobial, and anti-cytotoxic responses .
Mode of Action
Xanthones are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent .
Result of Action
Xanthones are known to elicit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-cytotoxic responses .
properties
IUPAC Name |
1,3-dihydroxy-6-methylxanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-7-2-3-9-11(4-7)18-12-6-8(15)5-10(16)13(12)14(9)17/h2-6,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPLYEBEGSRMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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